

Evaluating Disperse Red 278 on Microfiber Textiles: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 278*

Cat. No.: *B15554066*

[Get Quote](#)

This guide provides a comprehensive evaluation of the performance of C.I. **Disperse Red 278** on microfiber textiles, alongside a comparison with alternative disperse red dyes. It is intended for researchers, scientists, and drug development professionals who may utilize these dyes in various applications. The information presented is based on available technical data and established experimental protocols.

Executive Summary

Disperse Red 278 is a brilliant red, single azo disperse dye suitable for dyeing and printing on polyester and polyester microfiber fabrics.^[1] While specific quantitative performance data for **Disperse Red 278** on microfiber is not extensively published in publicly available literature, this guide provides a comparative framework based on the known behavior of similar disperse dyes on both conventional and microfiber polyester. Generally, dyeing microfiber textiles with disperse dyes presents unique challenges, including the need for higher dye concentrations to achieve desired color depth and potentially lower wash and sublimation fastness compared to conventional polyester.^{[2][3][4]} However, lightfastness is often comparable.^{[2][4]} This guide outlines the standard methodologies for performance evaluation and presents data for common alternative disperse red dyes to serve as a benchmark.

Data Presentation: Comparative Performance of Disperse Red Dyes

The following tables summarize the typical performance characteristics of several disperse red dyes on polyester. It is important to note that performance on microfiber may vary, generally exhibiting slightly lower wash and sublimation fastness.

Table 1: Fastness Properties of Selected Disperse Red Dyes on Polyester

Dye Name	C.I. Name	Lightfastness (ISO 105-B02) (Scale 1-8)	Wash Fastness (Color Change) (ISO 105-C06) (Scale 1-5)	Sublimation Fastness (Staining) (ISO 105-P01) (Scale 1-5)
Disperse Red 278	Disperse Red 278	Data Not Available	Data Not Available	Data Not Available
Disperse Red 60	Disperse Red 60	6-7[5]	4-5[5]	2-3 (Poor)[5][6]
Disperse Red 73	Disperse Red 73	5-6[5]	5[5]	4[5]
Disperse Red 82	Disperse Red 82	6-7[5]	4-5[5]	4-5[5]
Disperse Red 86	Disperse Red 86	6-7[1]	4-5[1]	4[1]
Disperse Red 167	Disperse Red 167	7-8[5]	5[5]	5[5]

Note: Higher values indicate better fastness.

Table 2: Dyeing Kinetics and Thermodynamic Properties

Property	Description	Typical Values/Behavior for High-Energy Disperse Dyes on Polyester
Dyeing Kinetics	The rate at which the dye is absorbed by the fiber. Influenced by temperature, pH, and auxiliaries. ^[7]	Follows a multi-step process of diffusion, adsorption, and fixation. ^[7] The rate increases with temperature. ^[8] Microfiber's larger surface area leads to a faster initial uptake rate but may result in poorer leveling if not controlled. ^{[2][3]}
Activation Energy of Diffusion	The energy required for the dye molecules to diffuse into the fiber structure.	For high molecular weight disperse dyes, this can range from 37 to 59 kcal/mol, indicating a significant temperature dependence. ^[9]
Adsorption Isotherm	Describes the equilibrium distribution of dye between the dyebath and the fiber.	Often follows the Nernst or Langmuir model for disperse dyes on polyester. ^{[3][7]}

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of disperse dye performance on textiles.

High-Temperature Exhaust Dyeing of Polyester Microfiber

This protocol describes a typical laboratory procedure for dyeing polyester microfiber fabric.

1. Pre-treatment:

- The fabric is first scoured to remove any impurities that could affect dye uptake. This is typically done with a solution of a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L) at 60°C for 30 minutes, followed by thorough rinsing.

2. Dyebath Preparation and Dyeing:

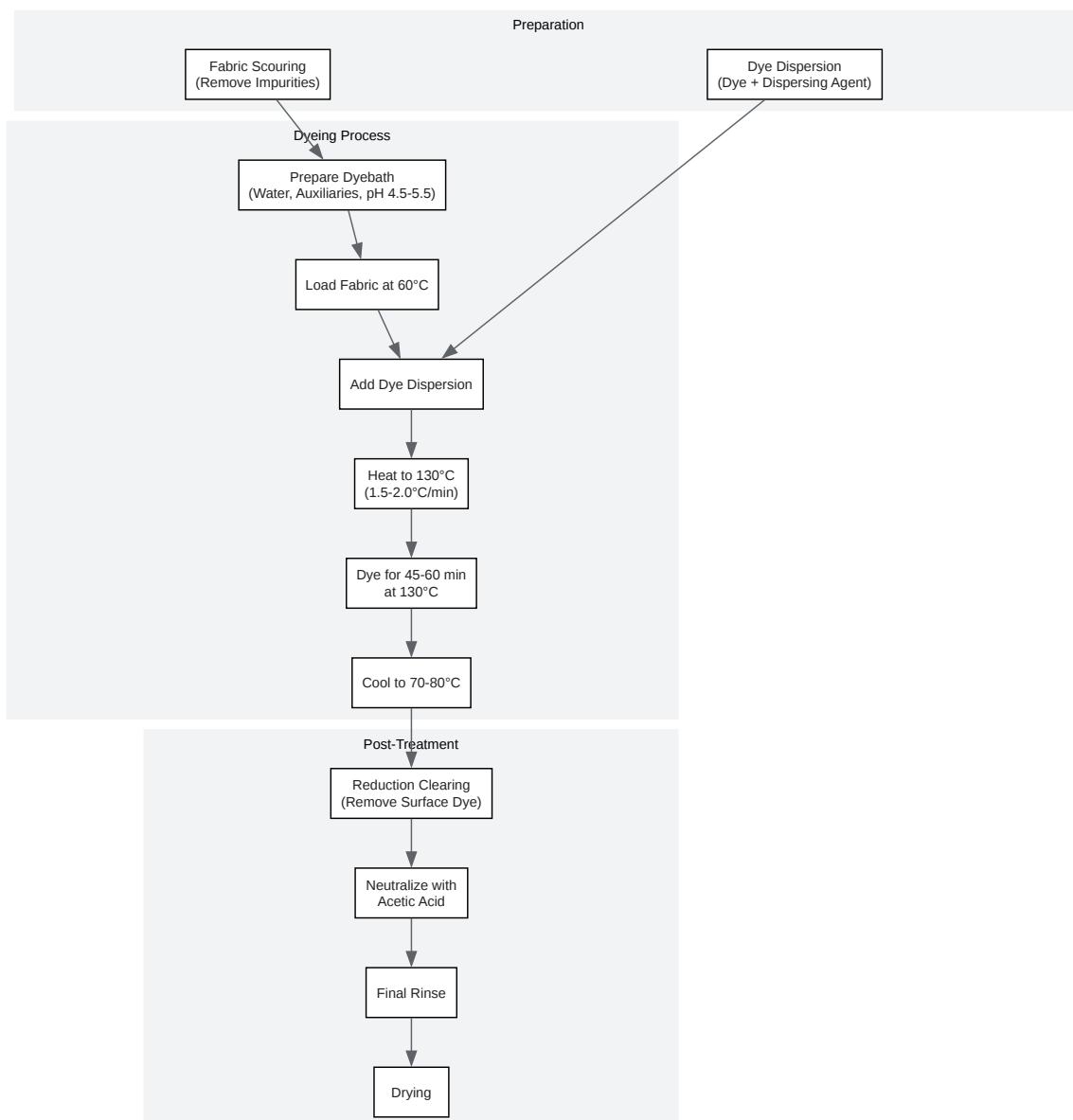
- A paste of the disperse dye (e.g., 1-3% on weight of fabric) and a dispersing agent is prepared with a small amount of water.[10]
- The dyebath is set with a liquor ratio of 1:10.[2]
- The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.[10][11]
- A leveling agent is added to ensure even dye distribution.
- The pre-treated fabric is introduced into the dyebath at approximately 60°C.[10][12]
- The temperature is raised to 130°C at a rate of 1.5-2.0°C per minute.[10][12]
- Dyeing is continued at 130°C for 45-60 minutes.[10][12]
- The dyebath is then cooled to 70-80°C.[12]

3. After-treatment (Reduction Clearing):

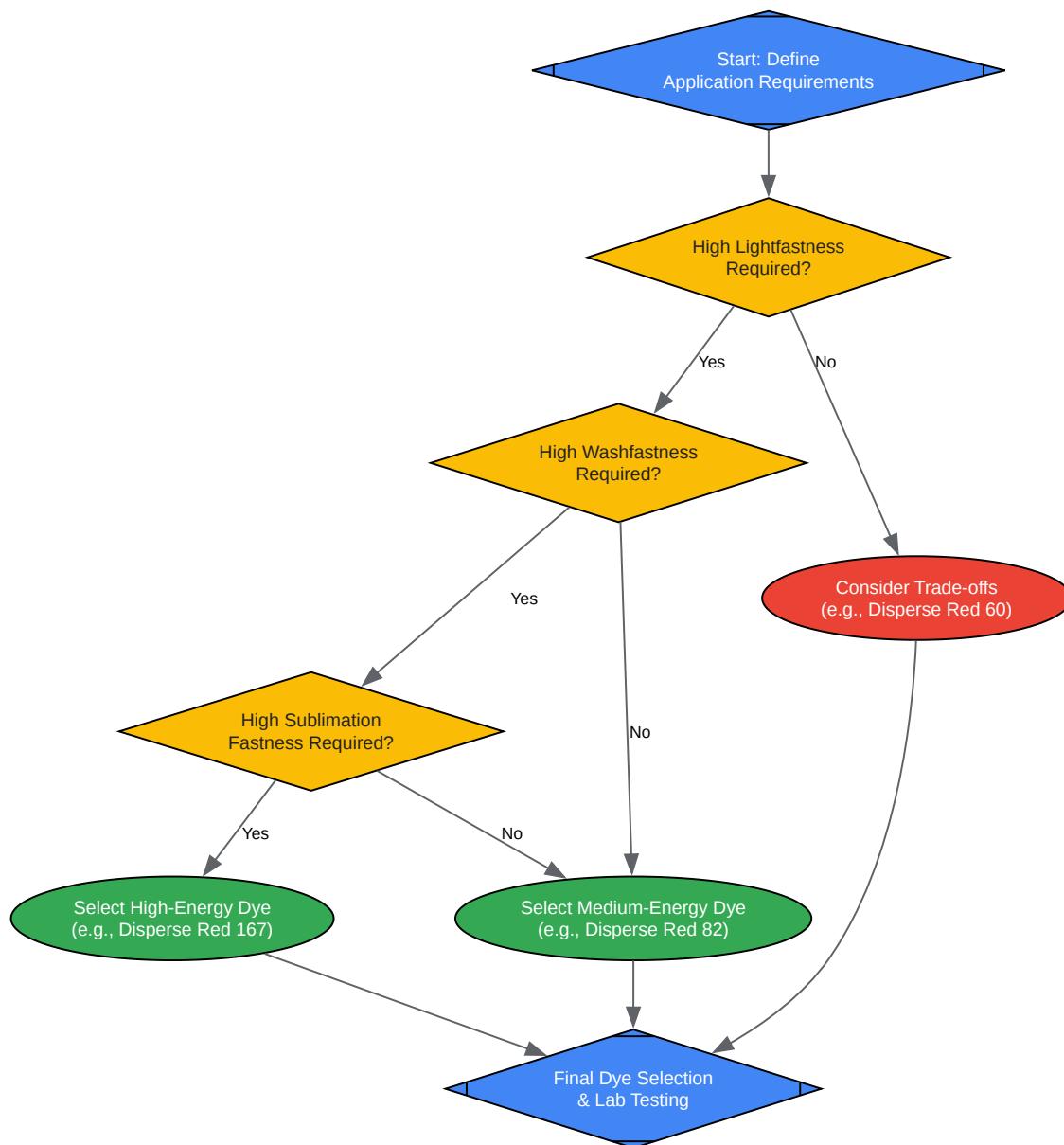
- The dyed fabric is rinsed and then treated in a fresh bath with sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) at 70-80°C for 15-20 minutes to remove unfixed surface dye.[12][13] This step is crucial for improving wash fastness.[14]
- The fabric is then rinsed thoroughly, neutralized with acetic acid, and dried.[12][13]

Colorfastness to Washing (ISO 105-C06)

- Principle: This test assesses the resistance of the color to laundering.
- Procedure: A dyed specimen is stitched between two specified adjacent fabrics (multifiber). The composite sample is then laundered in a stainless steel container with a specified soap solution and stainless steel balls under controlled conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabrics are evaluated using grey scales.


Colorfastness to Light (ISO 105-B02)

- Principle: This test evaluates the resistance of the color to an artificial light source that simulates natural daylight.
- Procedure: A test specimen is exposed to light from a xenon arc lamp under controlled conditions. Simultaneously, a set of blue wool standards with known lightfastness are also exposed. The colorfastness is rated by comparing the change in color of the specimen with that of the blue wool standards.


Colorfastness to Sublimation (ISO 105-P01)

- Principle: This test determines the resistance of the color to sublimation during heat treatments.
- Procedure: The dyed specimen is placed between two pieces of undyed polyester fabric. The composite sample is subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds) in a heat press. The degree of staining on the undyed fabric is then assessed using a grey scale.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: High-temperature exhaust dyeing workflow for polyester microfiber.

[Click to download full resolution via product page](#)

Caption: Decision logic for selecting a disperse red dye based on fastness needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. China Biggest Disperse Red 60 For Polyester Fiber Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. textilelearner.net [textilelearner.net]
- 11. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- To cite this document: BenchChem. [Evaluating Disperse Red 278 on Microfiber Textiles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554066#evaluating-the-performance-of-disperse-red-278-on-microfiber-textiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com